molecular formula C16H20ClNO4S2 B2763866 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxybenzenesulfonamide CAS No. 2034510-69-3

5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxybenzenesulfonamide

Cat. No.: B2763866
CAS No.: 2034510-69-3
M. Wt: 389.91
InChI Key: STVJAFVBODBSDI-UHFFFAOYSA-N
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Description

5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxybenzenesulfonamide ( 2034510-69-3) is a chemical compound with the molecular formula C16H20ClNO4S2 and a molecular weight of 389.9 g/mol . This sulfonamide derivative is characterized by a central pentyl chain featuring a terminal hydroxyl group and a thiophen-2-yl substituent, linked to a 5-chloro-2-methoxybenzenesulfonamide group . As part of a class of aryl- and heteroaryl-sulfonamide derivatives , this compound is a key intermediate in scientific research for the development of novel therapeutic agents . Its structural features, including the sulfonamide moiety and hydroxyl group, are designed to facilitate hydrogen-bonding interactions and modulate electronic properties, which are critical for probing specific biological targets . The compound is supplied for in-vitro research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can leverage this compound in various fields, including medicinal chemistry as a building block for more complex molecules, and in pharmacology to investigate its potential mechanism of action . Ongoing research explores its use as a C-C chemokine receptor 8 (CCR8) modulator, which is a significant target in immuno-oncology and inflammatory diseases . By potentially inhibiting the interaction between CCR8 and its ligands, this compound may contribute to studies aimed at preventing or treating diseases like cancer and fibrotic disorders .

Properties

IUPAC Name

5-chloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4S2/c1-22-14-5-4-13(17)11-16(14)24(20,21)18-8-6-12(7-9-19)15-3-2-10-23-15/h2-5,10-12,18-19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVJAFVBODBSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 5-hydroxy-3-(thiophen-2-yl)pentylamine. This can be achieved through the reaction of thiophene-2-carboxaldehyde with a suitable amine under reductive amination conditions.

    Sulfonamide Formation: The intermediate is then reacted with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the chloro group with an amine results in an amine derivative.

Scientific Research Applications

5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For instance, the sulfonamide group can inhibit certain enzymes by mimicking the natural substrate, while the thiophene ring may enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and related sulfonamide derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity Structural Highlights References
5-Chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxybenzenesulfonamide C₁₆H₂₀ClNO₃S₂ Thiophene, hydroxy-pentyl, chloro-methoxy Not explicitly reported; inferred anticancer/antimicrobial potential from analogs Hydroxy-pentyl chain for solubility, thiophene for π-π interactions
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide C₁₃H₁₂ClNO₃S Chloro-methoxy, simple sulfonamide Anti-convulsant, anti-hypertensive Lacks thiophene and alkyl chain; simpler substitution pattern
5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide C₂₀H₂₁ClN₂O₃S₂ Benzo[b]thiophene, piperazinyl, methyl Not reported; piperazine likely enhances bioavailability Piperazine ring improves membrane permeability; methyl group adds steric bulk
5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide C₁₉H₁₉ClNO₄S₃ Benzothiophene, propylsulfonyl SphK1 kinase inhibition (inferred from phenylthiazolyl sulfonamides) Propylsulfonyl group may affect solubility and target binding
(E)-5-(3-(4-Chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide C₁₆H₁₂ClNO₄S Chalcone (acryloyl), chloro-phenyl Potent anticancer activity (GI₅₀ <10 nM in HCT-116 cells) Conjugated acryloyl system enhances electronic interactions with targets

Key Observations

Structural Complexity vs. Activity :

  • The target compound’s hydroxy-pentyl-thiophene chain distinguishes it from simpler analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide , which lacks extended substituents. This chain may improve pharmacokinetics by balancing hydrophobicity (pentyl) and hydrophilicity (hydroxy) .
  • Benzothiophene-containing analogs (e.g., compound in ) exhibit enhanced aromatic stacking but may suffer from reduced solubility due to bulky substituents.

Pharmacological Profiles :

  • Chalcone derivatives like (E)-5-(3-(4-chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide demonstrate sub-10 nM GI₅₀ values in cancer cell lines, suggesting that the target compound’s thiophene and sulfonamide groups could similarly engage tubulin or kinase targets .
  • Piperazine-containing analogs (e.g., ) leverage nitrogen-rich rings for improved blood-brain barrier penetration, a feature absent in the target compound.

Synthetic Challenges :

  • The hydroxy group in the target compound likely requires protection during synthesis, as seen in phenylthiazolyl benzenesulfonamide syntheses .
  • Thiophene incorporation may involve Wittig or Claisen-Schmidt condensations, as demonstrated in chalcone derivatives .

Biological Activity

5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxybenzenesulfonamide is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a thiophene ring and sulfonamide functional groups, which confer unique properties that are being explored for potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H16ClN3O3S
  • Molecular Weight : 317.80 g/mol
  • CAS Number : 2034540-62-8

The structure includes a chloro group, a hydroxy group, and a methoxy group, which play critical roles in its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in inflammatory and cancer pathways. The exact mechanisms are still under investigation, but potential targets include:

  • Cyclooxygenase (COX) enzymes, which are crucial in inflammation.
  • Protein Kinase pathways , which play roles in cell proliferation and survival.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can reduce inflammation in animal models. For example, it has been evaluated in xylene-induced ear swelling models and carrageenan-induced paw edema models, showing comparable efficacy to established anti-inflammatory drugs like diclofenac sodium .

Anticancer Activity

Recent investigations into the anticancer properties of related thiophene compounds have shown promising results. For instance, derivatives have exhibited cytotoxic effects against several cancer cell lines, including leukemia (MOLT-4), colon cancer (SW-620), and breast cancer (MCF-7). The compound's mechanism may involve inducing apoptosis through mitochondrial pathways .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, Anti-inflammatory, AnticancerEnzyme inhibition
5-chloro-2-hydroxy-3-nitroacetophenoneModerate antimicrobialUnknown
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-aminesAnticancerApoptosis induction

This table highlights the unique biological activities of this compound compared to other compounds.

Case Studies

  • Anti-inflammatory Efficacy : In a study assessing the anti-inflammatory effects of thiophene derivatives, the compound demonstrated significant reduction in paw edema in rats, indicating its potential as an effective anti-inflammatory agent .
  • Cytotoxicity Profile : A recent evaluation of related compounds revealed that certain derivatives exhibited low toxicity towards normal lymphocytes while effectively inhibiting cancer cell growth at submicromolar concentrations . This suggests a favorable therapeutic index for further development.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxybenzenesulfonamide, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Thiophene Functionalization : Introduce the thiophene moiety via nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., N₂) to prevent oxidation .

Sulfonamide Formation : React the intermediate with a sulfonyl chloride derivative in anhydrous conditions, using bases like triethylamine to neutralize HCl byproducts .

Hydroxyl Group Protection/Deprotection : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ether during reactive steps, followed by deprotection using tetrabutylammonium fluoride (TBAF) .

  • Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediates and preparative HPLC (C18 column, acetonitrile/water mobile phase) for the final compound .
  • Purity Assessment : Validate via HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm absence of unreacted starting materials .

Q. Which structural features of this compound contribute to its biological activity, and how do they influence solubility and target binding?

  • Methodological Answer : Key structural determinants include:
  • Thiophene Ring : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or GPCRs) .
  • Sulfonamide Group : Acts as a hydrogen-bond acceptor, critical for binding to conserved residues like asparagine or serine in target proteins .
  • Hydroxyl Group : Improves aqueous solubility (logP reduction) and enables hydrogen-bond donation, facilitating interactions with polar binding pockets .
  • Methoxy Substituent : Modulates electronic effects (electron-donating), stabilizing interactions with hydrophobic pockets .
  • Experimental Validation : Use molecular docking (AutoDock Vina) and solubility assays (shake-flask method) to correlate structure with activity .

Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm absence of rotational isomers (e.g., thiophene ring dynamics) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion with <2 ppm error) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen-bonding networks) .
  • FT-IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies, particularly in IC₅₀ values for enzyme inhibition?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant human vs. murine isoforms) and buffer conditions (pH, ionic strength) .
  • Orthogonal Assays : Cross-validate using fluorescence polarization (FP) and surface plasmon resonance (SPR) to distinguish true inhibition from assay artifacts .
  • Metabolic Stability Testing : Perform liver microsome assays to rule out rapid degradation as a cause of variability .
  • Data Reanalysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets .

Q. What computational strategies are effective for modeling the electronic properties and target interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use the Colle-Salvetti correlation-energy functional (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., GROMACS) under physiological conditions (310 K, 1 atm) to assess conformational stability .
  • Pharmacophore Modeling : Identify essential interaction features (e.g., hydrogen-bond donors, hydrophobic regions) using Schrödinger Phase .
  • ADMET Prediction : Utilize SwissADME or QikProp to estimate bioavailability and blood-brain barrier penetration .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy against related targets?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically (e.g., replace methoxy with ethoxy or halogens) and assess activity shifts .
  • Biological Testing : Screen analogs against panels of related targets (e.g., kinase inhibitors tested across 50+ kinases) to identify selectivity drivers .
  • Data Correlation : Use multivariate analysis (e.g., partial least squares regression) to link structural descriptors (e.g., Hammett σ) with activity .
  • Example SAR Table :
Analog SubstituentIC₅₀ (Target A, nM)Selectivity Ratio (Target A/B)
-OCH₃ (Parent)12015:1
-Cl858:1
-CF₃20030:1
Data derived from

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